molecular formula C9H16N2OS B14425852 N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea CAS No. 81066-27-5

N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea

Cat. No.: B14425852
CAS No.: 81066-27-5
M. Wt: 200.30 g/mol
InChI Key: IYZILMNXSYSLEK-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea is a chemical compound with a unique structure that combines a thiourea group with a prop-2-yn-1-yl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea typically involves the reaction of N,N-diethylthiourea with a prop-2-yn-1-yl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiourea nitrogen attacks the carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The prop-2-yn-1-yl ether moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The prop-2-yn-1-yl ether moiety may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea
  • N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}urea
  • N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}carbamate

Uniqueness

N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

81066-27-5

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

1,1-diethyl-3-(prop-2-ynoxymethyl)thiourea

InChI

InChI=1S/C9H16N2OS/c1-4-7-12-8-10-9(13)11(5-2)6-3/h1H,5-8H2,2-3H3,(H,10,13)

InChI Key

IYZILMNXSYSLEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)NCOCC#C

Origin of Product

United States

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